molecular formula C13H15NO B5756413 3-(benzylamino)-2-methylcyclopent-2-en-1-one

3-(benzylamino)-2-methylcyclopent-2-en-1-one

Cat. No.: B5756413
M. Wt: 201.26 g/mol
InChI Key: MYVKLJJOLIZSTA-UHFFFAOYSA-N
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Description

3-(Benzylamino)-2-methylcyclopent-2-en-1-one is an organic compound that features a cyclopentene ring substituted with a benzylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylamino)-2-methylcyclopent-2-en-1-one typically involves the reaction of benzylamine with a suitable precursor, such as a cyclopentenone derivative. One common method is the aza-Michael addition of benzylamine to an α,β-unsaturated ketone under basic conditions . The reaction is usually carried out in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and can be promoted by microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-2-methylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.

    Industry: It can be utilized in the synthesis of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzylamino)-2-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)-2-methylcyclopent-2-en-1-one is unique due to its specific cyclopentene ring structure combined with the benzylamino and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(benzylamino)-2-methylcyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10-12(7-8-13(10)15)14-9-11-5-3-2-4-6-11/h2-6,14H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVKLJJOLIZSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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